

# (-)-Cyclophenol: A Benzodiazepine Alkaloid with Therapeutic Potential

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## Compound of Interest

Compound Name: (-)-Cyclophenol

Cat. No.: B7765546

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction:

**(-)-Cyclophenol** is a naturally occurring benzodiazepine alkaloid first isolated from fungi of the *Penicillium* genus. As a member of the benzodiazepine class of compounds, which are well-known for their diverse pharmacological activities, **(-)-Cyclophenol** has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on **(-)-Cyclophenol**, focusing on its biochemical activity, relevant signaling pathways, and detailed experimental methodologies for its investigation.

## Chemical and Physical Properties

**(-)-Cyclophenol**, with the chemical formula  $C_{17}H_{14}N_2O_4$ , possesses a unique spiro-benzodiazepine-oxirane structure. Its IUPAC name is (3'S,4R)-4-hydroxy-4-(3-hydroxyphenyl)-7-methyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **(-)-Cyclophenol**

Property	Value	Source
Molecular Formula	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	PubChem
Molecular Weight	310.3 g/mol	PubChem
IUPAC Name	(3'S,4R)-4-hydroxy-4-(3-hydroxyphenyl)-7-methyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one	PubChem
CAS Number	20007-85-6	PubChem
Appearance	White to off-white solid	N/A
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents.	N/A

## Biological Activity and Quantitative Data

The primary reported biological activity of **(-)-Cyclophenol** is its inhibitory effect on protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in metabolic regulation.

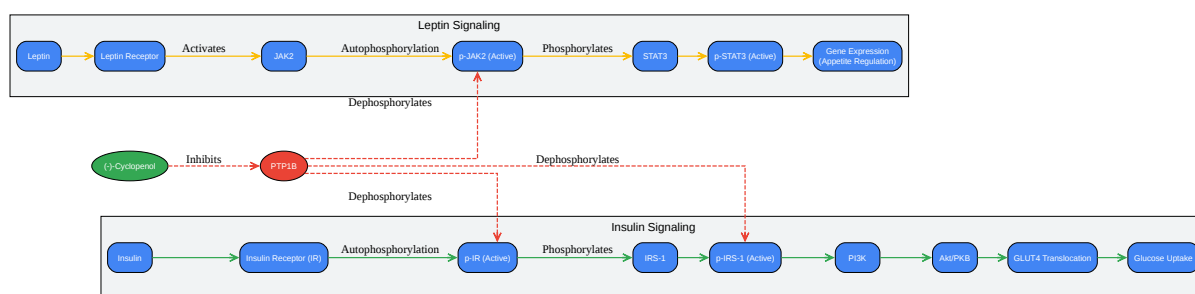
Table 2: In Vitro Bioactivity of **(-)-Cyclophenol**

Target	Assay Type	Test System	IC <sub>50</sub>	Source
Protein Tyrosine Phosphatase 1B (PTP1B)	Enzyme Inhibition Assay	Recombinant human PTP1B	30 μM	Cayman Chemical

The IC<sub>50</sub> value of 30 μM indicates that **(-)-Cyclophenol** is a moderately potent inhibitor of PTP1B. This inhibitory activity suggests potential applications in the research and development of therapeutics for metabolic disorders such as type 2 diabetes and obesity, where PTP1B is a validated drug target. Further studies are required to elucidate its selectivity against other phosphatases and its efficacy in cellular and in vivo models.

## Signaling Pathway Modulation

PTP1B is a critical negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates insulin signaling, leading to insulin resistance. Similarly, it negatively modulates the leptin signaling cascade by dephosphorylating Janus kinase 2 (JAK2). Inhibition of PTP1B by **(-)-Cyclophenol** is therefore expected to enhance both insulin and leptin sensitivity.



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Figure 1: **(-)-Cyclophenol** inhibits PTP1B, enhancing insulin and leptin signaling.

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of **(-)-Cyclophenol**.

## PTP1B Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of **(-)-Cyclophenol** against PTP1B.

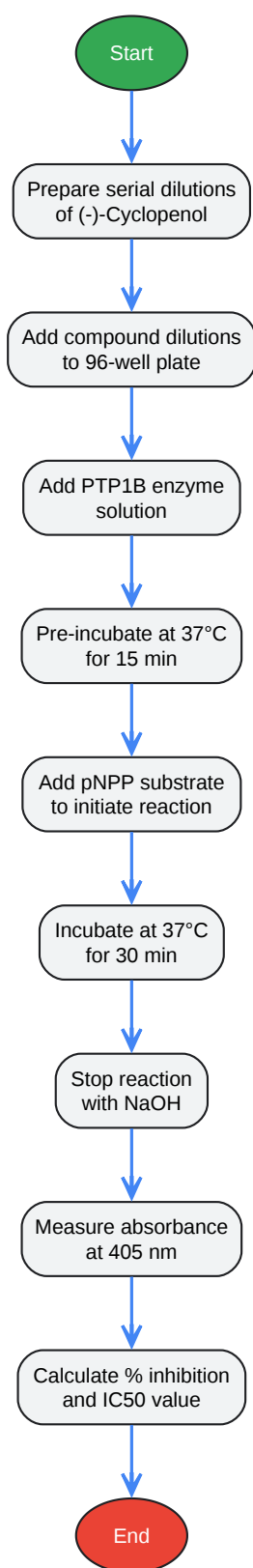
Materials:

- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP) substrate
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- **(-)-Cyclophenol** stock solution (in DMSO)
- 96-well microplate
- Microplate reader

Protocol:

- Prepare serial dilutions of **(-)-Cyclophenol** in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
- Add 10  $\mu$ L of each dilution of **(-)-Cyclophenol** to the wells of a 96-well plate. Include a positive control (a known PTP1B inhibitor) and a negative control (assay buffer with DMSO).
- Add 80  $\mu$ L of the PTP1B enzyme solution (e.g., 0.1  $\mu$ g/mL in assay buffer) to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10  $\mu$ L of the pNPP substrate solution (e.g., 10 mM in assay buffer) to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50  $\mu$ L of 1 M NaOH to each well.
- Measure the absorbance at 405 nm using a microplate reader.

- Calculate the percentage of inhibition for each concentration of **(-)-Cyclophenol** and determine the  $IC_{50}$  value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Figure 2: Workflow for the PTP1B enzyme inhibition assay.

## Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of **(-)-Cyclophenol** on a mammalian cell line.

### Materials:

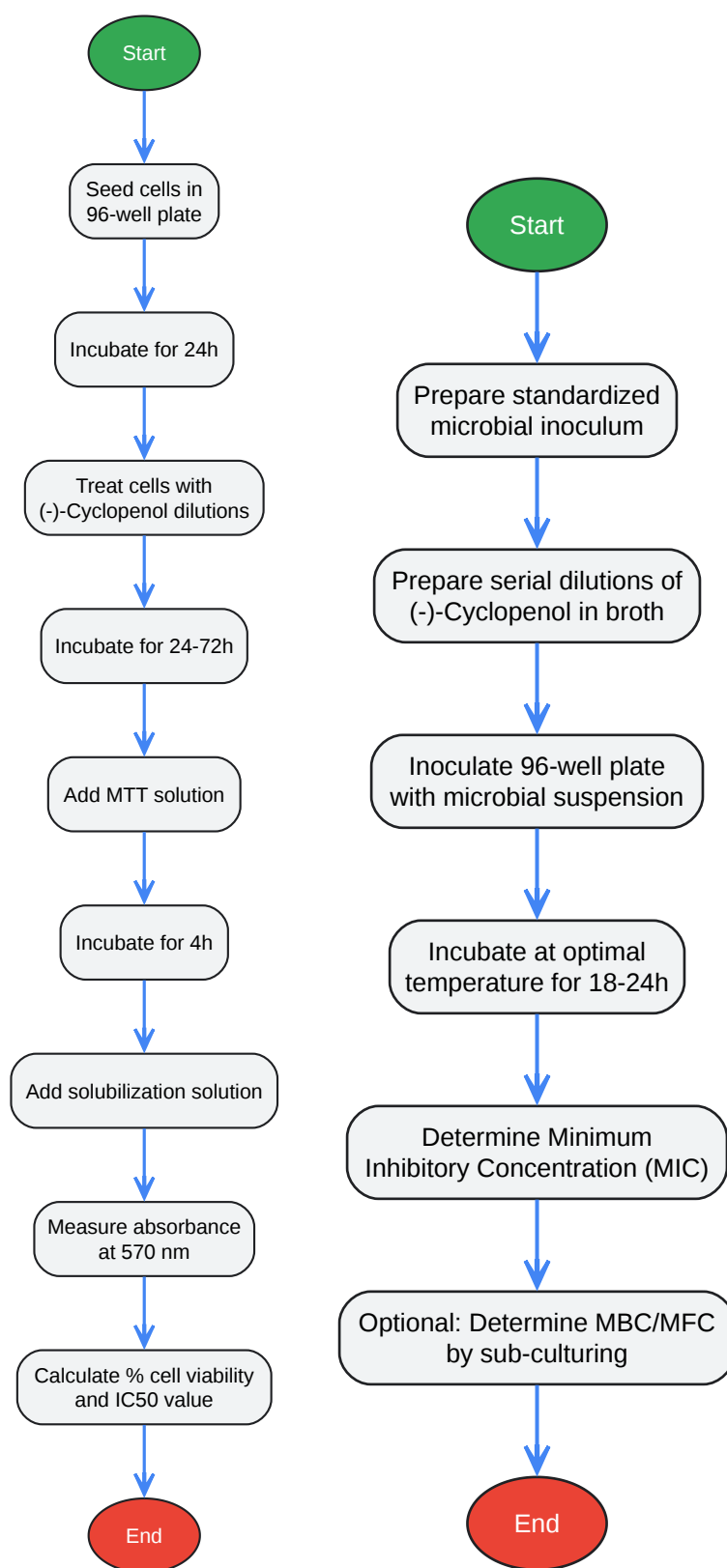
- Mammalian cell line (e.g., HepG2, HEK293)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **(-)-Cyclophenol** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- CO<sub>2</sub> incubator
- Microplate reader

### Protocol:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Prepare serial dilutions of **(-)-Cyclophenol** in cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **(-)-Cyclophenol**. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

- Carefully remove the medium and add 100  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC<sub>50</sub> value.





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